Benzydamina
Descripción general
Descripción
Benzydamine, también conocido como Tantum Verde, es un fármaco antiinflamatorio no esteroideo (AINE) con propiedades anestésicas locales y analgésicas. Se utiliza principalmente para el tratamiento del dolor y la inflamación en la boca y la garganta. Benzydamine está disponible en diversas formas, incluyendo enjuague bucal, pastillas para chupar y cremas tópicas .
Aplicaciones Científicas De Investigación
Benzydamine tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los AINE y sus interacciones con los sistemas biológicos.
Biología: Se investiga por sus efectos sobre los procesos celulares, incluidas las vías de señalización de la inflamación y el dolor.
Medicina: Se ha estudiado ampliamente por sus efectos terapéuticos en el tratamiento de las inflamaciones de la boca y la garganta, así como su posible uso en otras afecciones inflamatorias.
Industria: Se utiliza en la formulación de diversos productos farmacéuticos, incluidos enjuagues bucales, pastillas para chupar y cremas tópicas
Mecanismo De Acción
Benzydamine ejerce sus efectos a través de varios mecanismos:
Antiinflamatorio: Inhibe la producción de citoquinas y mediadores proinflamatorios, reduciendo la inflamación.
Analgésico: Bloquea las señales de dolor al actuar sobre las terminaciones nerviosas locales.
Anestésico Local: Estabiliza las membranas neuronales, reduciendo la transmisión de las señales del dolor
Análisis Bioquímico
Biochemical Properties
Benzydamine has physicochemical properties and pharmacological activities that differ markedly from those of other NSAIDs . It is a weak base, usually formulated as its hydrochloride salt . It is highly lipid-soluble in the unionized form . Benzydamine has several properties that may contribute to its anti-inflammatory activity, including inhibition of the synthesis of the inflammatory cytokine, tumor necrosis factor-α .
Cellular Effects
Benzydamine influences cell function by inhibiting the oxidative burst of neutrophils at concentrations that may be produced within oral tissues after local application .
Molecular Mechanism
The molecular mechanism of action of Benzydamine is not strictly explained by the ability to interfere with the synthesis of prostaglandins . Its antinociceptive action is due to CB1R stimulation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Benzydamine se sintetiza mediante un proceso de varios pasos. Los pasos clave incluyen la formación del anillo de indazol y la posterior unión de los grupos bencilo y dimetilamino. La síntesis típicamente comienza con la reacción del cloruro de bencilo con hidracina para formar bencil hidracina. Este intermedio luego se cicla con una dicetona apropiada para formar el anillo de indazol. El paso final involucra la reacción del derivado de indazol con cloruro de 3-dimetilaminopropilo para producir benzydamine .
Métodos de Producción Industrial
La producción industrial de benzydamine sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y garantizar una calidad constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
Benzydamine experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Benzydamine se puede oxidar para formar varios metabolitos. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Las reacciones de reducción pueden convertir benzydamine en sus derivados de amina correspondientes.
Sustitución: Benzydamine puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos bencilo y dimetilamino.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Nucleófilos como haluros, aminas y tioles en diversas condiciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados, derivados de aminas reducidos y compuestos de benzydamine sustituidos .
Comparación Con Compuestos Similares
Benzydamine es único entre los AINE debido a su combinación de propiedades antiinflamatorias, analgésicas y anestésicas locales. Los compuestos similares incluyen:
Ibuprofeno: Principalmente un antiinflamatorio y analgésico, pero carece de propiedades anestésicas locales.
Diclofenaco: Otro AINE con fuertes efectos antiinflamatorios y analgésicos, pero sin acción anestésica local.
Lidocaína: Un anestésico local sin propiedades antiinflamatorias
La combinación única de propiedades de Benzydamine lo hace particularmente efectivo para tratar el dolor y la inflamación localizados en la boca y la garganta.
Propiedades
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBGNNVCVSKAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
132-69-4 (mono-hydrochloride) | |
Record name | Benzydamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047859 | |
Record name | Benzydamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Miscible | |
Record name | Benzydamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), benzydamine demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs. In particular, benzydamine predominantly acts by inhibiting the synthesis of pro inflammatory cytokines like tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) without largely affecting other pro inflammatory cytokines (ie. such as IL-6 and IL-8) or anti-inflammatory cytokines (ie. like IL-10 or IL-1 receptor antagonist). Moreover, benzydamine is largely a weak inhibitor of prostaglandin synthesis as it has been shown to effectively inhibit cyclooxygenase (COX) and lipoxygenase enzyme activity only at concentrations of 1mM or greater. Considering most contemporary usages of benzydamine are topical applications that are generally not well absorbed through the skin and/or non-specialized mucosae, benzydamine does not often achieve the kind of absorption or blood concentrations necessary to cause any extraneous distant systemic effects or COX inhibition, allowing it to localize its action. Additionally, it is also hypothesized that benzydamine is capable of inhibiting the oxidative burst of neutrophils and membrane stabilization. These actions are exhibited by the substance’s ability to inhibit the release of granules from neutrophils and to stabilize lysosomes. Furthermore, benzydamine is capable of a local anaesthetic effect that may be related to its capability for inhibiting the release of inflammatory mediators like substance P and calcitonin gene related peptide from sensory nerve endings. Since substance P is capable of causing the release of histamine from mast cells, benzydamine’s prevention of substance P release further contributes to an anti-inflammatory effect. Benzydamine also demonstrates a non-specific antibacterial activity against various bacterial strains that are resistant to broad-spectrum antibiotics such as ampicillin, chloramphenicol, and tetracycline at concentrations of about 3 mmol/L. Combinatorial use of benzydamine and other antibiotics like tetracycline and chloramphenicol are also synergistic against antibiotic resistant strains of *Staphylococcus aureus* and *Pseudomonas aeruginosa*. | |
Record name | Benzydamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
642-72-8 | |
Record name | Benzydamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=642-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzydamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzydamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzydamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzydamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYDAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O21U048EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
320°F | |
Record name | Benzydamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Q1: What is the primary mechanism of action of Benzydamine?
A1: Unlike many other NSAIDs, Benzydamine does not primarily exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. [] Instead, it exhibits a multifaceted mechanism of action, including membrane stabilization, modulation of inflammatory mediators, and interaction with ion channels. []
Q2: How does Benzydamine interact with cell membranes?
A2: Benzydamine's lipophilic nature allows it to integrate into cell membranes, stabilizing them and potentially contributing to its local anesthetic effects. [] This interaction may also influence the function of membrane-bound proteins and signaling pathways involved in inflammation.
Q3: Does Benzydamine affect the production of inflammatory cytokines?
A3: Yes, Benzydamine has been shown to inhibit the production of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). [] This inhibition is observed in both human and mouse cells stimulated with lipopolysaccharide (LPS) or inactivated streptococci. []
Q4: What is the role of Benzydamine in modulating neuronal excitability?
A4: Research suggests that Benzydamine may modulate neuronal excitability and contribute to its analgesic effects beyond its anti-inflammatory actions. It effectively inhibits neuronal basal excitability, reducing firing frequency and increasing rheobase and afterhyperpolarization amplitude in primary cultured dorsal root ganglion (DRG) nociceptors. []
Q5: What is the molecular formula and weight of Benzydamine?
A5: Benzydamine's molecular formula is C19H23N3O, and its molecular weight is 309.4 g/mol.
Q6: What spectroscopic data is available for Benzydamine?
A6: While specific spectroscopic data from the provided research is limited, Benzydamine's structure can be characterized using techniques such as UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the functional groups, bonding patterns, and overall structure of the molecule.
Q7: What is the primary route of Benzydamine metabolism?
A7: Benzydamine is primarily metabolized through oxidation, conjugation, and dealkylation pathways. [] The specific enzymes involved in these metabolic processes require further investigation.
Q8: How is Benzydamine excreted from the body?
A8: While the provided research doesn't explicitly detail the excretion routes, Benzydamine and its metabolites are likely eliminated through a combination of renal and biliary pathways. Further studies are needed to determine the precise excretion routes and their relative contributions.
Q9: What in vitro models have been used to study the effects of Benzydamine?
A9: Researchers have utilized various in vitro models, including human gingival fibroblasts, [, ] RAW 264.7 macrophages, [] and isolated rat leukocytes, [] to investigate the anti-inflammatory, analgesic, and potential anticancer properties of Benzydamine.
Q10: Are there any animal models that have been used to study Benzydamine?
A10: Yes, preclinical studies have employed animal models, including rats and mice, to evaluate the analgesic, anti-inflammatory, and antithrombotic effects of Benzydamine. [, , ] Furthermore, patient-derived oesophageal xenograft mouse models have been utilized to investigate the potential anticancer effects of Benzydamine in esophageal squamous cell carcinoma. []
Q11: What clinical trials have been conducted on Benzydamine?
A11: Several clinical trials have investigated the efficacy and safety of Benzydamine in various conditions, including radiation-induced mucositis, [, , ] postoperative sore throat, [, ] and plaque-induced gingival inflammation. []
Q12: What drug delivery strategies are being explored for Benzydamine?
A12: Researchers are exploring novel formulations of Benzydamine to improve its delivery and therapeutic efficacy. These include in situ gelling formulations for oral application, which aim to enhance drug residence time at the target site and improve patient compliance. []
Q13: What analytical methods are used to quantify Benzydamine?
A13: Analytical methods such as high-performance liquid chromatography (HPLC) [] and potentiometry [] are employed to quantify Benzydamine in various matrices, including biological samples and pharmaceutical formulations.
Q14: What are some alternatives to Benzydamine for the treatment of pain and inflammation?
A14: Depending on the specific condition, alternative treatments for pain and inflammation may include other NSAIDs, such as ibuprofen or naproxen, as well as corticosteroids, analgesics, and physical therapy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.